beta-D-xylo-Hexofuranose, pentapropanoate, (5xi)- (9CI)

Description

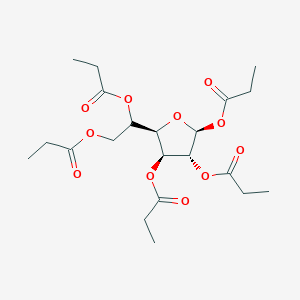

β-D-xylo-Hexofuranose, pentapropanoate, (5xi)- (9CI) is a carbohydrate derivative characterized by a hexofuranose ring in the β-D-xylo configuration. The compound is fully esterified with five propanoate groups, and the "(5xi)" designation indicates a mixture of stereoisomers or undefined stereochemistry at the C5 position. The "9CI" suffix refers to the Ninth Collective Index nomenclature by Chemical Abstracts Service (CAS), which standardizes chemical naming for unambiguous identification .

This compound belongs to the class of protected sugars, where esterification enhances stability, alters solubility, and modulates reactivity for applications in organic synthesis, pharmaceuticals, or material science. Its structural features—such as the furanose ring, ester groups, and stereochemical variability—distinguish it from other hexofuranose derivatives.

Properties

IUPAC Name |

[2-propanoyloxy-2-[(2R,3S,4R,5S)-3,4,5-tri(propanoyloxy)oxolan-2-yl]ethyl] propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O11/c1-6-13(22)27-11-12(28-14(23)7-2)18-19(29-15(24)8-3)20(30-16(25)9-4)21(32-18)31-17(26)10-5/h12,18-21H,6-11H2,1-5H3/t12?,18-,19+,20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRJPQKYPCUCSK-CWTTXOGJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(C1C(C(C(O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC([C@@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-xylo-Hexofuranose, pentapropanoate, (5xi)- (9CI) typically involves the esterification of beta-D-xylo-Hexofuranose with propanoic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Beta-D-xylo-Hexofuranose, pentapropanoate, (5xi)-(9CI) can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, converting the ester groups back to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, where nucleophiles such as amines or alcohols replace the propanoate groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, alcohols, basic or neutral conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Beta-D-xylo-Hexofuranose.

Substitution: Beta-D-xylo-Hexofuranose derivatives with substituted groups.

Scientific Research Applications

Chemistry: Beta-D-xylo-Hexofuranose, pentapropanoate, (5xi)-(9CI) is used as a building block in organic synthesis, particularly in the synthesis of complex carbohydrates and glycosides.

Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions due to its structural similarity to naturally occurring sugars.

Industry: In the industrial sector, beta-D-xylo-Hexofuranose, pentapropanoate, (5xi)- (9CI) is used in the production of biodegradable polymers and as a precursor for the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of beta-D-xylo-Hexofuranose, pentapropanoate, (5xi)- (9CI) involves its interaction with specific enzymes and receptors in biological systems. The ester groups can be hydrolyzed by esterases, releasing beta-D-xylo-Hexofuranose, which can then participate in metabolic pathways. The compound’s molecular targets include carbohydrate-binding proteins and enzymes involved in carbohydrate metabolism.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Hexofuranose Derivatives

*Estimated based on propanoate group mass (102.09 g/mol ×5) + hexofuranose core (162.14 g/mol).

Key Observations :

- Protecting Groups: Propanoate esters in the target compound confer higher lipophilicity compared to acetates (β-D-glucofuranose pentaacetate) or isopropylidene groups (). Benzyl groups (e.g., in 3,6-di-O-benzyl derivatives) require hydrogenolysis for deprotection, whereas propanoates are cleaved under basic hydrolysis .

- Stereochemistry : The undefined C5 stereochemistry ((5xi)) may lead to reduced crystallinity compared to compounds with defined configurations, impacting purification and application in stereoselective synthesis.

Reactivity Comparison :

- Stability: Propanoate esters are less volatile than acetates but more hydrolytically stable than isopropylidene groups, which require acidic conditions for cleavage.

- Functionalization : The absence of free hydroxyl groups in the target compound limits further derivatization unless esters are selectively removed.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The pentapropanoate derivative’s low water solubility aligns with its lipophilic ester groups, making it suitable for non-polar reaction media.

- Higher molecular weight compared to isopropylidene or benzyl-protected analogs may influence diffusion rates in biological systems.

Biological Activity

β-D-xylo-Hexofuranose, pentapropanoate, (5xi)- (9CI) is a complex carbohydrate derivative that belongs to the class of hexofuranosides. While specific biological activities of this compound are not extensively documented, its structural similarities to other sugar derivatives suggest potential biological interactions and activities. This article explores the available data on its biological activity, mechanisms of action, and related compounds.

The compound is characterized by its unique structure, which includes a furanose ring and multiple propanoate groups. The molecular formula and weight are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C_{12}H_{22}O_{7} |

| Molecular Weight | 262.31 g/mol |

Antimicrobial Activity

Compounds with sugar structures have been shown to possess antimicrobial properties. For instance, derivatives of xylose and other sugars can inhibit the growth of certain bacteria and fungi. While direct evidence for β-D-xylo-Hexofuranose, pentapropanoate is lacking, it is reasonable to hypothesize similar activity based on structural analogs.

Anti-inflammatory Effects

Certain sugar derivatives have been reported to modulate inflammatory responses in biological systems. For example, glucosides have been studied for their ability to affect cytokine production and immune cell activation. The potential for β-D-xylo-Hexofuranose, pentapropanoate to influence such pathways remains an area for future research.

The exact mechanism by which β-D-xylo-Hexofuranose, pentapropanoate exerts its effects is not well-defined due to the scarcity of direct studies. However, it is likely that it interacts with cellular receptors or enzymes involved in metabolic pathways related to carbohydrate metabolism and immune response modulation.

Case Study 1: Similar Sugar Derivatives

A study on mono-beta-D-glucopyranosides demonstrated varying degrees of biological activity based on structural modifications. The 25-glucoside exhibited significant activity in calcium metabolism compared to other glucosides . This suggests that structural variations in sugar derivatives can lead to diverse biological effects.

Case Study 2: Xylose Derivatives

Research into xylose derivatives has shown potential applications in drug delivery systems due to their ability to interact with cell membranes and facilitate uptake. Such findings indicate that β-D-xylo-Hexofuranose derivatives could also be explored for similar applications.

Q & A

Q. How can the stereochemical configuration of beta-D-xylo-Hexofuranose, pentapropanoate, (5xi)- (9CI) be experimentally verified?

To confirm the stereochemistry, employ nuclear magnetic resonance (NMR) spectroscopy , specifically - and -NMR, to analyze coupling constants and nuclear Overhauser effects (NOE) for spatial proximity of protons. For unresolved ambiguities, X-ray crystallography provides definitive structural elucidation. Compare experimental data with computational models (e.g., density functional theory) to validate configurations .

Q. What synthetic strategies are optimal for introducing propanoate groups to the xylo-Hexofuranose backbone?

Use regioselective acylation with propanoic anhydride under controlled conditions (e.g., pyridine as a base catalyst). Protect hydroxyl groups selectively using tert-butyldimethylsilyl (TBDMS) or acetyl groups to direct acylation to desired positions. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography .

Q. How can the compound’s hydrolytic stability be assessed under physiological conditions?

Conduct pH-dependent stability studies in buffered solutions (pH 2–8) at 37°C. Quantify degradation products using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Calculate half-life () and activation energy () via Arrhenius plots to predict shelf-life and storage requirements .

Advanced Research Questions

Q. What methodologies resolve contradictions in spectroscopic data for (5xi)-configured derivatives?

For conflicting NMR signals (e.g., overlapping peaks), apply 2D NMR techniques (COSY, HSQC, HMBC) to assign proton-carbon correlations. If stereoisomers co-elute in HPLC, use chiral stationary phases or derivatize with chiral auxiliaries (e.g., Mosher’s acid) to separate enantiomers. Validate with circular dichroism (CD) spectroscopy for optical activity .

Q. How can computational modeling predict the compound’s reactivity in glycosylation reactions?

Perform molecular dynamics (MD) simulations to study transition states and free-energy barriers. Use software like Gaussian or ORCA to calculate Fukui indices for nucleophilic/electrophilic sites. Cross-validate predictions with experimental kinetic isotope effects (KIE) or isotopic labeling .

Q. What experimental designs are suitable for evaluating the compound’s biological activity in cancer models?

- Antiproliferative assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.

- Apoptosis induction : Quantify caspase-3/7 activity via fluorometric assays.

- Cell cycle analysis : Employ flow cytometry with propidium iodide staining.

Compare results to reference compounds (e.g., cisplatin) and validate mechanisms via Western blotting for apoptosis markers (Bax, Bcl-2) .

Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyls) to improve solubility.

- Prodrug design : Mask propanoate esters with enzymatically cleavable groups (e.g., glycosides).

- Plasma stability : Test in murine plasma using LC-MS/MS to identify metabolic hotspots .

Methodological Challenges and Solutions

8. Addressing low yields in multi-step syntheses:

- Optimize protecting groups : Use photolabile (e.g., nitroveratryl) or acid-labile (e.g., trityl) groups for orthogonal deprotection.

- Catalyst screening : Test Lewis acids (e.g., BF-OEt) for regioselective acylation.

- Scale-up considerations : Transition from batch to flow chemistry for exothermic reactions .

9. Resolving discrepancies between computational and experimental LogP values:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.